6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
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Overview
Description
6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in various fields of scientific research. This compound features a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. The presence of the 3-fluoro-4-methoxybenzoyl group adds further complexity and potential reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium fluoride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may act as an inhibitor of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Another heterocyclic compound with potential antimicrobial activity.
4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine: A compound with potential anticancer properties.
Uniqueness
6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its specific structural features, such as the combination of the pyrrolo[3,4-b]pyridine core with the 3-fluoro-4-methoxybenzoyl group. This unique structure may confer distinct biological activities and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-20-14-5-4-10(7-12(14)16)15(19)18-8-11-3-2-6-17-13(11)9-18/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTWGZLJMFTPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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